Ikk|A-IN-1
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Overview
Description
Ikk|A-IN-1 is a small molecule inhibitor that targets the IκB kinase (IKK) complex, specifically inhibiting the activity of IKKα and IKKβ. The IKK complex plays a crucial role in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in regulating immune responses, inflammation, and cell survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ikk|A-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ikk|A-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may produce functionalized analogs with different chemical properties .
Scientific Research Applications
Ikk|A-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NF-κB signaling pathway and its regulation.
Biology: Employed in cell-based assays to investigate the role of IKK in various cellular processes, such as inflammation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, autoimmune disorders, and certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the NF-κB pathway.
Mechanism of Action
Ikk|A-IN-1 exerts its effects by selectively inhibiting the kinase activity of IKKα and IKKβ. This inhibition prevents the phosphorylation and subsequent degradation of IκB proteins, which are inhibitors of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to activate target gene transcription. This mechanism effectively blocks the NF-κB signaling pathway, reducing inflammation and cell survival signals .
Comparison with Similar Compounds
Similar Compounds
Ainsliadimer A: A natural product that selectively inhibits IKKα and IKKβ by covalently binding to a conserved cysteine residue.
IKKβ Inhibitors: Various small molecule inhibitors that specifically target IKKβ and block NF-κB activation.
Uniqueness of Ikk|A-IN-1
This compound is unique in its ability to selectively inhibit both IKKα and IKKβ, making it a valuable tool for studying the NF-κB pathway and its role in various diseases. Its specificity and potency distinguish it from other IKK inhibitors, providing a more targeted approach to modulating NF-κB signaling .
Biological Activity
Ikk|A-IN-1 is a compound that has garnered attention for its potential role in modulating the IκB kinase (IKK) complex, a crucial regulator of the NF-κB signaling pathway. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.
Overview of the IKK Complex
The IKK complex consists of three main components: IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ). It plays a pivotal role in the activation of NF-κB, which is involved in various cellular processes such as inflammation, immunity, and cell survival . The activation of IKK is typically initiated by upstream kinases like TAK1 and MEKK3, leading to the phosphorylation and degradation of IκB proteins, thereby releasing NF-κB dimers to translocate into the nucleus and exert their functions .
This compound functions primarily as an inhibitor of the IKK complex. Its mechanism involves:
- Inhibition of Phosphorylation : By preventing the phosphorylation of IκB proteins, this compound disrupts the NF-κB signaling pathway. This inhibition can lead to decreased transcriptional activity of NF-κB target genes involved in inflammation and cancer progression .
- Selective Targeting : Research indicates that this compound may selectively inhibit IKKβ over IKKα, which could provide therapeutic advantages by minimizing off-target effects associated with broader inhibitors .
Cellular Effects
This compound has been shown to affect various cellular processes:
- Anti-inflammatory Effects : In models of inflammation, treatment with this compound has resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential utility in inflammatory diseases .
- Apoptosis Induction : By inhibiting NF-κB activity, which is known to promote cell survival, this compound can induce apoptosis in cancer cells. This effect has been documented in several cancer cell lines where reduced viability was observed following treatment with the compound .
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental settings:
- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound led to significant apoptosis in breast cancer cell lines (MCF7 and MDA-MB-231). The mechanism was linked to decreased NF-κB activity and subsequent upregulation of pro-apoptotic factors .
- Inflammation Model : In a murine model of acute lung injury, administration of this compound resulted in reduced pulmonary inflammation and improved survival rates compared to control groups. The study attributed these effects to the suppression of NF-κB-mediated inflammatory responses .
Summary Table of Biological Activity
Properties
Molecular Formula |
C31H30N4O4S |
---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
4-[4-[(Z)-[3-[4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]benzonitrile |
InChI |
InChI=1S/C31H30N4O4S/c1-33-16-18-34(19-17-33)15-2-20-38-26-13-7-25(8-14-26)35-30(36)29(40-31(35)37)21-23-3-9-27(10-4-23)39-28-11-5-24(22-32)6-12-28/h3-14,21H,2,15-20H2,1H3/b29-21- |
InChI Key |
HACZQYUWEAIJNO-ANYBSYGZSA-N |
Isomeric SMILES |
CN1CCN(CC1)CCCOC2=CC=C(C=C2)N3C(=O)/C(=C/C4=CC=C(C=C4)OC5=CC=C(C=C5)C#N)/SC3=O |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC=C(C=C2)N3C(=O)C(=CC4=CC=C(C=C4)OC5=CC=C(C=C5)C#N)SC3=O |
Origin of Product |
United States |
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